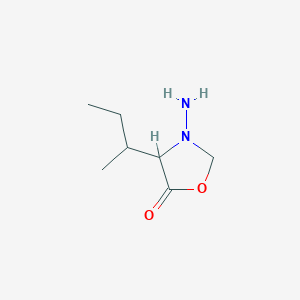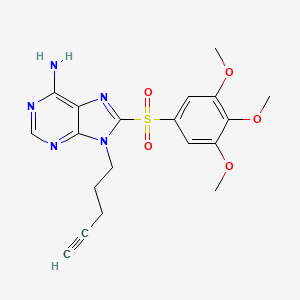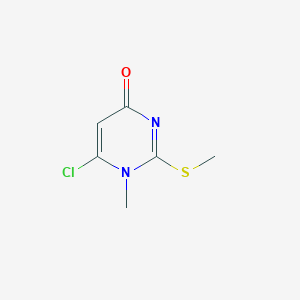![molecular formula C19H16N4 B12920573 3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-00-8](/img/structure/B12920573.png)
3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-([1,1’-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that contains both imidazole and pyrazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of a biphenyl derivative with an imidazole derivative under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recyclable is also common in industrial settings to minimize environmental impact .
化学反応の分析
Types of Reactions
3-([1,1’-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyrazines.
科学的研究の応用
3-([1,1’-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
作用機序
The mechanism of action of 3-([1,1’-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrazine-linked 1,2,3-triazole: Contains an additional triazole ring, which can enhance its biological activity.
Uniqueness
3-([1,1’-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to its biphenyl substituent, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazo[1,2-a]pyrazine derivatives and contributes to its potential as a versatile scaffold in drug development .
特性
CAS番号 |
787591-00-8 |
|---|---|
分子式 |
C19H16N4 |
分子量 |
300.4 g/mol |
IUPAC名 |
N-methyl-3-(3-phenylphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4/c1-20-18-19-22-13-17(23(19)11-10-21-18)16-9-5-8-15(12-16)14-6-3-2-4-7-14/h2-13H,1H3,(H,20,21) |
InChIキー |
FZGOVHBZFUZGKO-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=CC(=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]-](/img/structure/B12920510.png)



![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12920518.png)


![1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B12920541.png)

![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)

